

# Application Notes: In Vitro Models of Dry Eye for Testing Diquafosol Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diquafosol (tetrasodium)*

Cat. No.: *B12427650*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual disturbance.<sup>[1]</sup> The pathophysiology involves tear film instability, hyperosmolarity, and ocular surface inflammation.<sup>[1][2]</sup> Developing effective therapeutics requires robust preclinical models that can accurately recapitulate key aspects of the disease. In vitro models offer a controlled environment for high-throughput screening of drug candidates, providing reliable and efficient results in the early stages of development.<sup>[3]</sup>

Diquafosol is a P2Y2 purinergic receptor agonist designed to treat DED.<sup>[1][4]</sup> Its primary mechanism of action involves stimulating P2Y2 receptors on conjunctival and corneal epithelial cells.<sup>[5][6]</sup> This activation triggers a signaling cascade that increases intracellular calcium, leading to the secretion of both water and mucins (such as MUC5AC) from conjunctival goblet cells and epithelial cells.<sup>[5][6][7]</sup> This dual action helps to stabilize the tear film, hydrate the ocular surface, and improve the overall health of the corneal epithelium.<sup>[4][8]</sup>

These application notes provide detailed protocols for establishing in vitro models of dry eye and utilizing them to quantify the therapeutic efficacy of Diquafosol.

## Key In Vitro Models and Efficacy Endpoints

Several cell-based models are suitable for simulating DED conditions. Human Corneal Epithelial Cells (HCECs) and human conjunctival cell lines are commonly used.<sup>[3]</sup> More advanced 3D organoid models that recapitulate the corneal epithelium are also emerging as powerful tools for DED research.<sup>[9][10]</sup>

Common methods for inducing DED-like conditions in vitro include:

- Hyperosmolar Stress: Increasing the osmolarity of the culture medium (e.g., to 500 mOsM with NaCl) mimics the hyperosmolarity of tears in DED patients.<sup>[3][11]</sup>
- Desiccation Stress: Exposing cell cultures to a controlled low-humidity and/or high-temperature environment.<sup>[12]</sup>
- Inflammatory Stimulation: Treating cells with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) or Interleukin-1 beta (IL-1 $\beta$ ).<sup>[3][13]</sup>

Primary Efficacy Endpoints for Diquafosol:

- Mucin Secretion: Quantifying the expression and secretion of key mucins, particularly MUC5AC, the primary gel-forming mucin from goblet cells.<sup>[3][7]</sup>
- Anti-inflammatory Activity: Measuring the reduction of inflammatory markers such as Matrix Metallopeptidase-9 (MMP-9), TNF- $\alpha$ , IL-6, and IL-8.<sup>[2][12][13]</sup>
- Cell Viability and Proliferation: Assessing the protective and regenerative effects of Diquafosol on corneal epithelial cells under stress.<sup>[11][14]</sup>
- Barrier Function: Evaluating the integrity of the epithelial layer, often through transepithelial electrical resistance (TEER) measurements.

## Diquafosol Mechanism of Action

Diquafosol acts as an agonist on P2Y2 receptors located on the apical surface of ocular epithelial cells. This interaction initiates a G protein-coupled signaling pathway that is central to its therapeutic effect.

[Click to download full resolution via product page](#)

Caption: Diquafosol P2Y2 Receptor Signaling Pathway.

## Experimental Protocols

### Protocol 1: Hyperosmolar Stress-Induced Dry Eye Model

This protocol describes the establishment of an in vitro DED model using Human Corneal Epithelial Cells (HCECs) and hyperosmolar stress.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for testing Diquafosol.

## Methodology:

- Cell Culture:
  - Culture immortalized HCECs (e.g., HCE-T line) or primary HCECs in appropriate serum-free corneal epithelial cell growth medium.[15][16]
  - Seed cells in multi-well plates (e.g., 6-well or 24-well) and grow to 80-90% confluence.
- Induction of Hyperosmolar Stress:
  - Prepare a hyperosmolar culture medium by adding sterile NaCl to the basal medium to achieve a final osmolarity of 450-500 mOsM.[3][11] Confirm osmolarity with an osmometer.
  - Prepare treatment media:
    - Control: Normal osmolarity medium.
    - DED Model: Hyperosmolar medium.
    - Diquafosol Group: Hyperosmolar medium containing the desired concentration of Diquafosol (e.g., 10-100  $\mu$ M).
  - Aspirate the normal culture medium from the cells and replace it with the prepared treatment media.
- Incubation and Sample Collection:
  - Incubate the cells for a predetermined period (e.g., 24 to 48 hours).[3]
  - After incubation, collect the cell culture supernatants for analysis of secreted proteins (e.g., MUC5AC, MMP-9).
  - Wash the cells with PBS and lyse them to extract total RNA (for qPCR) or protein (for Western blot).

## Protocol 2: Quantification of Mucin 5AC (MUC5AC) Secretion

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure MUC5AC in cell culture supernatants.

Methodology:

- Sample Preparation:
  - Collect cell culture supernatants as described in Protocol 1.
  - Centrifuge supernatants to remove any cellular debris.
- ELISA Procedure:
  - Use a commercially available MUC5AC ELISA kit.
  - Coat a 96-well plate with a capture antibody specific for MUC5AC and incubate overnight.
  - Wash the plate and block non-specific binding sites.
  - Add standards and collected supernatant samples to the wells and incubate.
  - Wash the plate and add a biotinylated detection antibody for MUC5AC.
  - Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
  - Add a TMB substrate solution to develop the color. Stop the reaction with a stop solution.
  - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Generate a standard curve using the MUC5AC standards.
  - Calculate the concentration of MUC5AC in each sample based on the standard curve.

- Compare MUC5AC levels between the control, DED model, and Diquafosol-treated groups.

## Protocol 3: Evaluation of Anti-inflammatory Effects via qPCR

This protocol measures the gene expression of key inflammatory markers (MMP-9, TNF- $\alpha$ , IL-6) using quantitative real-time PCR (qPCR).

### Methodology:

- RNA Extraction and cDNA Synthesis:

- Lyse cells collected from Protocol 1 and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
- Quantify RNA concentration and assess purity (A260/A280 ratio).
- Reverse transcribe 1  $\mu$ g of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

- qPCR:

- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (MMP-9, TNF- $\alpha$ , IL-6) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
- Run the qPCR reaction on a real-time PCR system.
- Use the following cycle conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

- Data Analysis:

- Calculate the cycle threshold (Ct) values for each gene.
- Determine the relative gene expression using the  $2^{-\Delta\Delta Ct}$  method, normalizing the expression of target genes to the housekeeping gene.

- Compare the fold change in gene expression between the DED model and the Diquafosol-treated groups relative to the control.[17]

## Protocol 4: Cell Viability and Wound Healing (Scratch) Assay

This protocol assesses the cytoprotective and proliferative effects of Diquafosol.

Methodology:

- Cell Culture and Scratch:
  - Grow HCECs to a confluent monolayer in a 24-well plate.
  - Create a uniform "scratch" or wound in the monolayer using a sterile 200  $\mu$ L pipette tip.
  - Gently wash with PBS to remove detached cells.
- Treatment and Imaging:
  - Add the respective media (Control, DED Model, Diquafosol Group from Protocol 1) to the wells.
  - Immediately capture an image of the scratch in each well using a microscope with a camera (Time 0).
  - Incubate the plate for 18-24 hours.
  - Capture a final image of the same areas.
- Data Analysis:
  - Measure the width or area of the scratch at Time 0 and the final time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure for each group:
    - $\% \text{ Closure} = [(\text{Initial Area} - \text{Final Area}) / \text{Initial Area}] * 100$

- Compare the wound closure rates to determine if Diquafosol promotes epithelial migration and healing under hyperosmolar stress.[11][13]

## Data Presentation

The following tables summarize representative quantitative data from the described experiments.

Table 1: Effect of Diquafosol on MUC5AC Secretion in Hyperosmolar-Stressed HCECs

| Group      | Treatment                      | MUC5AC Concentration (ng/mL) | % Change vs. DED Model |
|------------|--------------------------------|------------------------------|------------------------|
| Control    | Normal Medium                  | 150.5 ± 12.3                 | N/A                    |
| DED Model  | Hyperosmolar Medium (500 mOsM) | 85.2 ± 9.8                   | 0%                     |
| Diquafosol | DED Model + 100 µM Diquafosol  | 135.8 ± 11.5                 | +59.4%                 |

Data are presented as

Mean ± SD. p < 0.05

compared to DED

Model.

Table 2: Effect of Diquafosol on Inflammatory Gene Expression (Fold Change vs. Control)

| Gene          | DED Model (500 mOsM) | DED Model + 100 $\mu$ M Diquafosol |
|---------------|----------------------|------------------------------------|
| MMP-9         | 4.5 $\pm$ 0.6        | 1.8 $\pm$ 0.3                      |
| TNF- $\alpha$ | 3.8 $\pm$ 0.5        | 1.5 $\pm$ 0.4                      |
| IL-6          | 5.2 $\pm$ 0.7        | 2.1 $\pm$ 0.5                      |

Data are presented as Mean

Fold Change  $\pm$  SD.  $p < 0.05$

compared to DED Model.

Table 3: Effect of Diquafosol on HCEC Wound Healing under Hyperosmolar Stress

| Group      | Treatment                          | Wound Closure (%) after 24h |
|------------|------------------------------------|-----------------------------|
| Control    | Normal Medium                      | 95.4 $\pm$ 4.1              |
| DED Model  | Hyperosmolar Medium (500 mOsM)     | 42.6 $\pm$ 5.5              |
| Diquafosol | DED Model + 100 $\mu$ M Diquafosol | 75.1 $\pm$ 6.2              |

Data are presented as Mean  $\pm$

SD.  $p < 0.05$  compared to DED

Model.

## Logical Framework

The use of in vitro models to test Diquafosol is based on a logical progression from disease pathology to therapeutic intervention and measurable outcomes.



[Click to download full resolution via product page](#)

Caption: Logical relationship of DED, in vitro models, and Diquafosol efficacy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism and clinical application of diquaferon tetrasodium in dry eye treatment - Europub [europub.co.uk]
- 2. Clinical impact of inflammation in dry eye disease: proceedings of the ODISSEY group meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of 3% diquaferon ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diquaferon Sodium? [synapse.patsnap.com]
- 6. Diquaferon ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjunctival expression of the P2Y2 receptor and the effects of 3% diquaferon ophthalmic solution in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 3% diquaferon sodium eye drops in Chinese patients with dry eye: a phase IV study [frontiersin.org]
- 9. Establishment of human corneal epithelial organoids for ex vivo modelling dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diquaferon Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model [mdpi.com]
- 12. Molecular mechanism of ocular surface damage: Application to an in vitro dry eye model on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of In Vitro Dry Eye Models to Study Proliferative and Anti-Inflammatory Effects of Allogeneic Serum Eye Drops | MDPI [mdpi.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. merckmillipore.com [merckmillipore.com]

- 16. iovs.arvojournals.org [iovss.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: In Vitro Models of Dry Eye for Testing Diquafosol Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427650#in-vitro-models-of-dry-eye-for-testing-diquafosol-efficacy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)